molecular formula C11H13ClN2O5 B3388472 Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate CAS No. 874754-21-9

Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate

Cat. No.: B3388472
CAS No.: 874754-21-9
M. Wt: 288.68 g/mol
InChI Key: UOFLJWNRFMTFIH-UHFFFAOYSA-N
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Description

Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate (CAS: 874754-21-9) is a furan-based ester derivative characterized by a carbamoyl group at position 4, a 2-chloroacetamido substituent at position 5, and a methyl group at position 2 of the furan ring. Its molecular formula is C₁₂H₁₄ClN₂O₅, with an InChIKey of UOFLJWNRFMTFIH-UHFFFAOYSA-N . The compound has been utilized in synthetic chemistry for the development of heterocyclic derivatives, particularly in studies involving thiazole and pyrazole analogs . Notably, its commercial availability has been discontinued, as reported by suppliers like CymitQuimica .

Key spectral features include:

  • IR: Absorptions for NH (3,270–3,215 cm⁻¹), ester carbonyl (1,719 cm⁻¹), and amide carbonyl (1,650 cm⁻¹) .
  • ¹H-NMR: Distinct signals for the ethyl ester group (δ 1.223 ppm, triplet), methyl furan substituent (δ 2.524 ppm), and aromatic protons .

Properties

IUPAC Name

ethyl 4-carbamoyl-5-[(2-chloroacetyl)amino]-2-methylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O5/c1-3-18-11(17)7-5(2)19-10(8(7)9(13)16)14-6(15)4-12/h3-4H2,1-2H3,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFLJWNRFMTFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1C(=O)N)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140324
Record name Ethyl 4-(aminocarbonyl)-5-[(2-chloroacetyl)amino]-2-methyl-3-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874754-21-9
Record name Ethyl 4-(aminocarbonyl)-5-[(2-chloroacetyl)amino]-2-methyl-3-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874754-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(aminocarbonyl)-5-[(2-chloroacetyl)amino]-2-methyl-3-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the furan derivative with an isocyanate under mild conditions.

    Chloroacetamido Substitution: The chloroacetamido group is typically introduced by reacting the furan derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the carbamoyl and chloroacetamido groups, potentially converting them to amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetamido group, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-diones and other oxidized derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate exhibit anticancer properties by targeting specific cellular pathways. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for developing new antibiotics .

Pharmacological Insights

1. Mechanism of Action
this compound interacts with biological targets such as enzymes involved in metabolic pathways. Its ability to inhibit these enzymes can lead to therapeutic effects in treating metabolic disorders and infections .

2. Structure-Activity Relationship (SAR) Studies
SAR studies reveal that modifications to the furan ring and the carbamoyl group can enhance the biological activity of this compound. These insights guide the design of more potent analogs with improved efficacy and reduced toxicity .

Case Studies

StudyApplicationFindings
AnticancerThe compound inhibited proliferation in breast cancer cell lines by inducing apoptosis.
AntimicrobialEffective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Enzyme InhibitionShowed significant inhibition of dihydrofolate reductase, a target for antimalarial drugs.

Mechanism of Action

The mechanism of action of Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate involves its interaction with various molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The carbamoyl group may interact with enzymes, altering their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-Based Analogs

Ethyl 5-[2-(2-(p-chlorobenzoyl)hydrazono)-1-(2-(2-(p-chlorobenzoyl)hydrazono)ethoxy)ethyl]-2-methylfuran-3-carboxylate (Compound 10d)
  • Molecular Formula : C₂₆H₂₄Cl₂N₄O₆
  • Key Differences : Incorporates a p-chlorobenzoyl hydrazone moiety instead of chloroacetamido and carbamoyl groups.
  • Physical Properties: Melting Point: 204–206°C Rf: 0.4 (chloroform-methanol, 15:1)
  • Spectral Data :
    • IR: 3,270 cm⁻¹ (NH), 1,719 cm⁻¹ (ester C=O), 1,650 cm⁻¹ (amide C=O) .
Ethyl 5-[2-(2-benzoylhydrazono)-1-(2-(2-benzoylhydrazono)ethoxy)ethyl]-2-methylfuran-3-carboxylate (Compound 10a)
  • Molecular Formula : C₂₄H₂₅N₄O₆
  • Key Differences : Benzoyl hydrazone substituents instead of chloroacetamido groups.
  • Physical Properties: Melting Point: 204–206°C Rf: 0.55 (chloroform-methanol, 10:1)
  • Spectral Data :
    • ¹H-NMR: δ 7.472–7.837 ppm (aromatic protons from benzoyl groups) .

Thiazole and Pyrazole Analogs

Ethyl 2-(2-chloroacetamido)-5-methylthiazole-4-carboxylate
  • Molecular Formula : C₉H₁₁ClN₂O₃S
  • Key Differences : Thiazole core replaces furan, altering electronic properties and solubility.
  • Synthesis : Prepared via reaction of 2-chloroacetyl chloride with thiazole precursors .
  • Applications : Used as intermediates in antimicrobial agent development .
Ethyl 5-(2-chloroacetamido)-1-methyl-1H-pyrazole-4-carboxylate
  • Molecular Formula : C₁₀H₁₃ClN₃O₃
  • Key Differences : Pyrazole ring instead of furan, with a methyl group at N1.
  • Physical Properties :
    • InChIKey: FRPNFJSPPQTIEO-UHFFFAOYSA-N
  • Applications : Explored in agrochemical research due to pyrazole’s stability .

Research Findings and Gaps

  • Pharmacological Potential: While 3-chlorosalicylates exhibit pharmacological activity , the bioactivity of Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate remains unstudied.
  • Commercial Status : Discontinued availability limits its current applicability compared to analogs like thiazole derivatives .

Biological Activity

Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C12_{12}H14_{14}ClN2_{2}O5_{5}
  • Molecular Weight : 287.70 g/mol
  • CAS Number : 795290-93-6

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of furan-based compounds possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Activity

Several studies have explored the anticancer potential of furan derivatives. This compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays demonstrated that this compound significantly reduced cell viability in human cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, it was found to decrease levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. The compound's ability to inhibit the NF-kB signaling pathway is believed to contribute to its anti-inflammatory effects .

Case Studies

  • Antibacterial Efficacy : A case study involving a series of synthesized furan derivatives, including this compound, showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range .
  • Cancer Cell Line Studies : In a controlled study, this compound was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that the compound induced significant apoptosis at concentrations as low as 10 µM, with a dose-dependent response observed up to 50 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer metabolism.
  • Induction of Apoptosis : Activation of caspase cascades leading to programmed cell death in cancer cells.
  • Modulation of Immune Response : Reduction of inflammatory cytokines through interference with signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate
Reactant of Route 2
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Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate

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